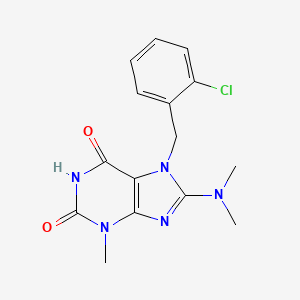
4-nitrobenzyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-nitrobenzyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly used as a chemical probe to study the biological functions of various proteins and enzymes.
作用机制
The mechanism of action of 4-nitrobenzyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate involves the covalent labeling of specific amino acid residues in proteins and enzymes. The nitrobenzyl group in the compound undergoes a photochemical reaction upon exposure to UV light, resulting in the formation of a highly reactive nitrene intermediate. This intermediate then reacts with nearby amino acid residues in the protein or enzyme, resulting in the covalent attachment of the compound to the protein or enzyme.
Biochemical and physiological effects:
The biochemical and physiological effects of 4-nitrobenzyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate are dependent on the specific protein or enzyme being studied. However, in general, the covalent labeling of proteins and enzymes with this compound can lead to alterations in their activity, stability, and localization. This can provide valuable insights into the biological functions of these proteins and enzymes.
实验室实验的优点和局限性
One of the main advantages of using 4-nitrobenzyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate in lab experiments is its specificity for labeling specific amino acid residues in proteins and enzymes. This allows for precise targeting and detection of specific proteins and enzymes in cells and tissues. However, one limitation of this compound is its dependence on UV light for activation, which can limit its use in certain experimental settings.
未来方向
There are several future directions for the use of 4-nitrobenzyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate in scientific research. One potential direction is the development of new derivatives of this compound with improved properties such as increased sensitivity and specificity for labeling specific proteins and enzymes. Another direction is the use of this compound in combination with other chemical probes and imaging techniques to study complex biological systems and pathways. Finally, the development of new methods for the synthesis and purification of this compound could lead to more efficient and cost-effective production for use in scientific research.
合成方法
The synthesis of 4-nitrobenzyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate involves the reaction of 4-nitrobenzyl bromide and dimethyl malonate in the presence of a base such as sodium hydride. The reaction takes place in anhydrous conditions and is carried out under reflux. The resulting product is then purified using column chromatography to obtain the final product in high yield and purity.
科学研究应用
4-nitrobenzyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate is widely used in scientific research as a chemical probe to study the biological functions of various proteins and enzymes. This compound is used to label and detect specific proteins and enzymes in cells and tissues. It is also used to study the interaction between proteins and ligands, and to identify potential drug targets.
属性
IUPAC Name |
(4-nitrophenyl)methyl 2-(1,3-dioxoisoindol-2-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O6/c20-15(25-10-11-5-7-12(8-6-11)19(23)24)9-18-16(21)13-3-1-2-4-14(13)17(18)22/h1-8H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMNTVRZNWHUEIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)OCC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Nitrophenyl)methyl 2-(1,3-dioxoisoindol-2-yl)acetate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-methyl-2-(4-methylphenyl)-4-{[(4-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5879768.png)

![N-[(1,3-benzoxazol-2-ylthio)acetyl]-2-hydroxybenzamide](/img/structure/B5879780.png)


![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide](/img/structure/B5879799.png)
![N-(2,5-dichlorophenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5879800.png)
![methyl 4-{[(4-methyl-1-piperidinyl)acetyl]amino}benzoate](/img/structure/B5879803.png)
![N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-phenylurea](/img/structure/B5879807.png)


![4-methyl-5,7-bis[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5879835.png)
